

# Application Note: Europium (Eu) Isotopes in Geological Sample Analysis

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## Compound of Interest

Compound Name: *Europium*

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## Introduction

**Europium** (Eu) is a rare earth element (REE) notable for its unique redox chemistry in geological systems. Unlike most other REEs which are exclusively trivalent (+III), **europium** can exist in both trivalent ( $\text{Eu}^{3+}$ ) and divalent ( $\text{Eu}^{2+}$ ) oxidation states.[1][2] This behavior makes it a powerful tool in geochemistry. Naturally occurring **europium** consists of two stable isotopes,  $^{151}\text{Eu}$  (47.8% abundance) and  $^{153}\text{Eu}$  (52.2% abundance).[2][3] High-precision measurement of the  $^{153}\text{Eu}/^{151}\text{Eu}$  ratio can provide profound insights into a variety of geological processes, including magmatic differentiation, hydrothermal activity, and the evolution of Earth's crust and mantle.[1][2][4] The development of multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) has enabled the precise and accurate determination of Eu isotope ratios in geological materials, opening new avenues for research.[1][5]

## Principle of **Europium** Isotope Fractionation

The primary driver of **europium** isotope fractionation in geological systems is the change in its oxidation state.[6][7] Under reducing conditions, typically found at high temperatures in magmatic systems,  $\text{Eu}^{3+}$  can be reduced to  $\text{Eu}^{2+}$ . [1][7] The larger ionic radius of  $\text{Eu}^{2+}$  allows it to be preferentially substituted for  $\text{Ca}^{2+}$  in crystallizing minerals, particularly plagioclase feldspar.[8] This process leads to the elemental fractionation of Eu from other REEs, resulting in the characteristic "**europium** anomaly" seen in chondrite-normalized REE patterns.[2][9]

Recent studies have shown that this redox-driven partitioning also induces isotopic fractionation. Lighter isotopes are generally enriched in the more oxidized species.

Consequently, processes that sequester  $\text{Eu}^{2+}$  (e.g., plagioclase crystallization) leave the residual magma enriched in  $\text{Eu}^{3+}$  and isotopically lighter (lower  $\delta^{153}\text{Eu}$  values).[9] Conversely, the crystallizing plagioclase becomes enriched in the heavier  $^{153}\text{Eu}$  isotope.[8]

Beyond mass-dependent fractionation, the nuclear volume effect is also a significant factor, potentially dominating at higher temperatures.[10] This effect causes the preferential partitioning of the larger volume isotope,  $^{153}\text{Eu}$ , into species with lower electron density at the nucleus, such as  $\text{Eu}^{2+}$ . [10] This is the opposite of what is predicted for equilibrium mass-dependent fractionation, making the Eu isotope system a complex but informative tracer.[10]

### Applications in Geoscience

- **Tracing Magmatic Differentiation:** The correlation between Eu anomalies and Eu isotope fractionation provides a powerful tool for understanding the evolution of magmas.[2][8] Highly fractionated granites and rhyolites, which often exhibit strong negative Eu anomalies due to plagioclase removal, also show enrichment in the lighter  $^{151}\text{Eu}$  isotope (negative  $\delta^{153}\text{Eu}$  values).[9][11] This allows researchers to trace the extent of fractional crystallization and crustal melting processes.
- **Investigating Hydrothermal Processes and Ore Deposits:** High-temperature hydrothermal fluids can reduce  $\text{Eu}^{3+}$  to  $\text{Eu}^{2+}$ , leading to positive Eu anomalies and significant isotopic fractionation in associated mineral deposits.[6][7] Studies of iron-rich sedimentary standards and hydrothermally altered volcanic rocks have revealed resolvable Eu isotope fractionations, suggesting that the Eu isotope system can be used to trace high-temperature fluid-rock interactions and the genesis of ore deposits.[2][6][7][12]
- **Understanding Paleo-Redox Conditions:** Because the  $\text{Eu}^{2+}/\text{Eu}^{3+}$  ratio is sensitive to oxygen fugacity, Eu isotopes hold potential as a proxy for the redox conditions of past magmatic and hydrothermal systems.[1] Variations in Eu isotope ratios in ancient rocks could provide valuable information about the redox evolution of the Earth's mantle and crust over geological time.

## Data Presentation

### Table 1: Europium Isotopic Composition of Selected Geological Reference Materials

The  $\delta^{153}\text{Eu}$  values of most common igneous and sedimentary reference materials are generally indistinguishable from the NIST 3117a standard within analytical uncertainty.[6][7][13] The  $\epsilon\text{Eu}$  notation, representing the parts-per-10,000 deviation from the standard, is also used, where  $\epsilon\text{Eu} = 0 \pm 0.5$  corresponds to no significant fractionation.[5][13]

Reference Material	Rock Type	$\delta^{153}\text{Eu}$ (‰) relative to NIST 3117a	Reference
BHVO-2	Basalt	Indistinguishable from standard	[6][7]
AGV-1	Andesite	Indistinguishable from standard	[6][7]
BCR-2	Basalt	Indistinguishable from standard	[6][7]
BIR-1a	Basalt	Indistinguishable from standard	[6][7]
G-2	Granite	Indistinguishable from standard	[6][7]
JLk-1	Lake Sediment	No significant fractionation	[6][7]
JSd-2	Stream Sediment	No significant fractionation	[6][7]

Note:  $\delta^{153}\text{Eu}$  is calculated as  $[(^{153}\text{Eu}/^{151}\text{Eu})_{\text{sample}} / (^{153}\text{Eu}/^{151}\text{Eu})_{\text{standard}} - 1] \times 1000$ .

## Table 2: Examples of Significant Europium Isotope Fractionation in Geological Samples

Sample Type	Description	$\delta^{153}\text{Eu}$ (‰) relative to NIST 3117a	Geological Implication	Reference
Highly Fractionated Granites	Igneous rocks with large negative Eu anomalies ( $\text{Eu}/\text{Eu}^* < 0.10$ )	Enriched in $^{151}\text{Eu}$ (negative $\delta^{153}\text{Eu}$ )	Indicates removal of $\text{Eu}^{2+}$ -bearing minerals (e.g., plagioclase) during extensive magmatic differentiation.	[9]
Potassium Feldspar SRMs	NIST and GSJ standard reference materials	Enriched in lighter $^{151}\text{Eu}$ isotope (negative values)	Suggests specific feldspar crystallization pathways can drive isotopic fractionation.	[8][14]
Sodium Feldspar SRM (NIST SRM 99a)	NIST standard reference material	Enriched in heavier $^{153}\text{Eu}$ isotope (positive value)	Contrasts with potassium feldspars, indicating different geochemical behavior during crystallization.	[8][14]
Fe-rich Sedimentary Standards (FeR-1, FeR-2, etc.)	Archean banded iron formations with positive Eu anomalies	Resolvable positive fractionations (up to +0.29‰ or 2.9 epsilon units)	Traces high-temperature hydrothermal activity responsible for positive Eu anomalies.	[6][7]

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Hydrothermally Altered Volcanic Rocks	Alkaline mafic volcanic rocks	-0.65‰ to -0.1‰	Demonstrates that Eu isotope fractionation occurs during hydrothermal fluid-rock reactions, not just magmatic processes.	[2]
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## Experimental Protocols

### Protocol 1: Sample Preparation and Digestion

This protocol outlines the initial steps for preparing whole-rock geological samples for isotopic analysis.

- **Sample Selection and Cleaning:** Select fresh, unweathered rock samples. Remove any altered surfaces using a water-cooled diamond-blade saw.
- **Crushing and Pulverization:** Crush the cleaned sample into small chips using a high-strength jaw crusher. Further reduce the chips to a fine powder (<200 mesh) using a tungsten carbide or agate shatterbox/mill to ensure homogeneity.[15]
- **Sample Weighing:** Accurately weigh approximately 100-200 mg of the rock powder into a clean Teflon Savillex vial.
- **Acid Digestion:**
  - In a fume hood, add a mixture of concentrated hydrofluoric (HF) and nitric acid (HNO<sub>3</sub>) (e.g., 3:1 ratio) to the sample powder in the Teflon vial.[15]
  - Securely cap the vial and place it on a hotplate at approximately 120-150°C for 48-72 hours, or until complete dissolution is achieved.
  - After cooling, carefully uncap the vial and evaporate the HF-HNO<sub>3</sub> mixture to dryness on the hotplate at a lower temperature (~80°C).

- To remove any precipitated fluoride salts, add concentrated  $\text{HNO}_3$  or hydrochloric acid (HCl) and evaporate to dryness. Repeat this step two to three times.
- Finally, re-dissolve the sample residue in a known volume of dilute acid (e.g., 2-3 M HCl or  $\text{HNO}_3$ ) to create the stock sample solution for column chemistry.[\[15\]](#)[\[16\]](#)

## Protocol 2: Europium Separation by Ion-Exchange Chromatography

A robust chemical separation is critical to isolate Eu from matrix elements and, most importantly, from isobaric interferences (from Sm and Gd) and elements used for mass bias correction (Sm).[\[17\]](#) A multi-stage chromatographic procedure is often required.[\[6\]](#)[\[7\]](#)

- Column 1: Bulk REE Separation:
  - Resin: Cation exchange resin (e.g., AG 50W-X8).
  - Objective: Separate the bulk REE fraction from major matrix elements (e.g., Fe, Mg, Ca, Al).
  - Procedure:
    1. Condition the column with dilute HCl.
    2. Load the dissolved sample solution onto the column.
    3. Elute matrix elements with a specific concentration of HCl (e.g., 2.5 M HCl).[\[18\]](#)
    4. Collect the REE fraction by eluting with a stronger acid (e.g., 6.0 M  $\text{HNO}_3$ ).[\[18\]](#)
    5. Evaporate the collected REE fraction to dryness and reconstitute in a dilute acid suitable for the next column stage.
- Column 2: **Europium** Separation from other REEs:
  - Resin: Eichrom Ln Resin or TODGA resin, which are selective for REEs.[\[13\]](#)[\[18\]](#)
  - Objective: Precisely separate Eu from its neighboring REEs, especially Sm and Gd.[\[17\]](#)

- Procedure:

1. Calibrate the column elution curve using a standard solution to determine the precise acid volumes needed to separate each REE.
2. Condition the column with the appropriate concentration of HCl (e.g., 0.25 M HCl).[\[16\]](#)
3. Load the REE fraction from the previous step.
4. Elute the REEs sequentially using a gradient of increasing HCl concentrations.[\[16\]](#) For example, lighter REEs will elute first, followed by Sm, then Eu, and then Gd.
5. Collect the Eu fraction in a clean Teflon vial based on the prior calibration. It is crucial to achieve quantitative Eu recovery to avoid inducing isotopic fractionation during the chemical separation process.[\[13\]](#)[\[16\]](#)
6. Analyze small aliquots of the fractions flanking the Eu cut to ensure complete separation from Sm and Gd using ICP-MS.[\[17\]](#)

## Protocol 3: Isotopic Analysis by MC-ICP-MS

This protocol describes the measurement of the  $^{153}\text{Eu}/^{151}\text{Eu}$  ratio.

- Sample and Standard Preparation:

- Evaporate the purified Eu fraction to dryness and re-dissolve in dilute  $\text{HNO}_3$  (e.g., 2%).[\[1\]](#)
- Prepare a series of concentration-matched standard solutions using a certified isotopic standard (e.g., NIST 3117a).[\[1\]](#)
- For mass bias correction, add a known amount of a high-purity Sm or Gd solution (internal standard) to both the samples and the bracketing standards.[\[5\]](#)[\[13\]](#)[\[16\]](#) Using a Sm internal standard is a common and effective method.[\[5\]](#)[\[13\]](#)

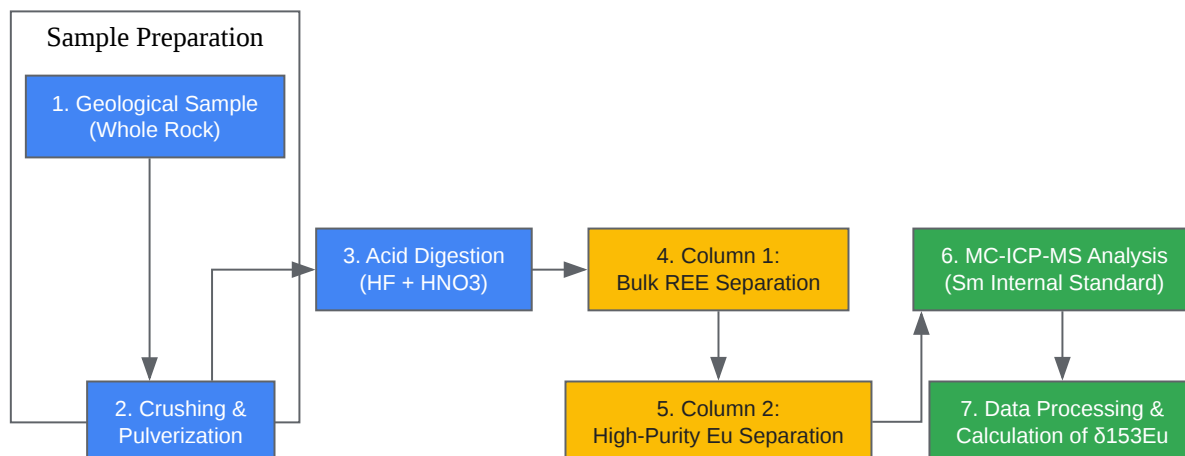
- Instrument Setup (MC-ICP-MS):

- Optimize the instrument for sensitivity and stability.

- Set up the collector configuration to simultaneously measure  $^{151}\text{Eu}$ ,  $^{153}\text{Eu}$ , and the isotopes of the chosen internal standard (e.g.,  $^{147}\text{Sm}$  and  $^{149}\text{Sm}$ ).
- Measurement Sequence (Standard-Sample Bracketing):
  - Employ a combined standard-sample bracketing with internal normalization (C-SSBIN) method for the highest precision and accuracy.[\[1\]](#)
  - The analytical sequence should be: Standard - Sample 1 - Standard - Sample 2 - Standard, and so on.
  - Measure the on-peak background for each analysis block and subtract it from the measured intensities.
- Data Processing:
  - Internal Normalization: Correct for instrumental mass bias using the measured ratio of the internal standard (e.g.,  $^{147}\text{Sm}/^{149}\text{Sm}$ ) and the exponential law.
  - Standard Bracketing: Further correct the normalized sample isotope ratios by normalizing them to the average of the two bracketing standard measurements.
  - Calculate  $\delta^{153}\text{Eu}$ : Report the final data as the per mil (‰) deviation from the NIST 3117a standard reference material.
  - Quality Control: Repeatedly process and analyze geological reference materials alongside the samples to assess the long-term reproducibility and accuracy of the entire procedure, which should be better than 50 ppm (0.5 ‰ units or 0.05‰) on the  $^{151}\text{Eu}/^{153}\text{Eu}$  ratio.[\[5\]](#)[\[13\]](#)

## Mandatory Visualizations





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Caption: Experimental workflow for Eu isotope analysis in geological samples.

Caption: Pathway of Eu isotope fractionation during magmatic differentiation.

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